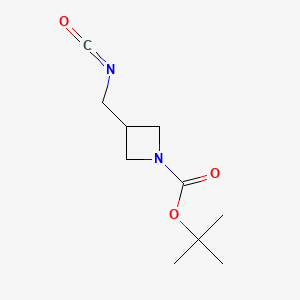

tert-butyl3-(isocyanatomethyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(isocyanatomethyl)azetidine-1-carboxylate is a specialized azetidine derivative featuring a tert-butoxycarbonyl (Boc)-protected nitrogen atom and an isocyanatomethyl substituent at the 3-position of the azetidine ring. The Boc group serves as a protective moiety for the secondary amine, enabling selective functionalization of the azetidine scaffold in synthetic workflows . The isocyanato (-NCO) group is highly reactive, making this compound valuable in polymer chemistry, crosslinking applications, and as a precursor for ureas or carbamates via nucleophilic addition reactions . Its molecular formula is C10H16N2O3, with a molecular weight of 212.25 g/mol.

Properties

IUPAC Name |

tert-butyl 3-(isocyanatomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-8(6-12)4-11-7-13/h8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIGQPPTMMQUGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CN=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Protected Azetidine Precursors

Azetidine-1-carboxylates are commonly synthesized via ring-closing reactions or derivatization of commercially available azetidine derivatives. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate serves as a key intermediate, enabling hydroxyl-to-amine or hydroxyl-to-isocyanate transformations. Hydroxyazetidine derivatives undergo Mitsunobu reactions, tosylation, or oxidation to introduce leaving groups, which are displaced by nucleophiles such as cyanate or isocyanate precursors.

Hydroxymethylazetidine to Isocyanatomethyl Functionalization

Functionalization of a hydroxymethyl group on the azetidine ring provides a two-step pathway to the target compound.

Tosylation and Cyanate Displacement

Step 1: Tosylation

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate reacts with tosyl chloride in pyridine or Et₃N to form the tosylate intermediate.

Step 2: Nucleophilic Displacement

The tosylate undergoes substitution with potassium cyanate (KNCO) in polar aprotic solvents like DMF or DMSO.

Optimization Data

Side Reactions

-

Competing hydrolysis to the urea derivative in the presence of moisture.

Reductive Amination Followed by Isocyanation

A four-step sequence starting from tert-butyl 3-oxoazetidine-1-carboxylate enables the construction of the isocyanatomethyl side chain.

Reductive Amination

Amine to Isocyanate Conversion

Proceed as described in Section 2.1 to convert the aminomethyl group to isocyanate.

Overall Yield

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Phosgene-Mediated | High efficiency | Toxicity of phosgene | 60–70% |

| Curtius Rearrangement | Regioselectivity | Explosive intermediates | 40–50% |

| Tosylation-Cyanate | Mild conditions | Moisture sensitivity | 55–65% |

| Reductive Amination | Modularity | Multi-step complexity | 40–50% |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(isocyanatomethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles to form urea derivatives.

Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.

Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophiles: Such as amines or alcohols for substitution reactions.

Electrophiles: Such as alkyl halides for addition reactions.

Hydrolysis Conditions: Typically carried out in the presence of water or aqueous acid/base.

Major Products Formed:

Urea Derivatives: Formed from substitution reactions with amines.

Amines and Carbon Dioxide: Formed from hydrolysis of the isocyanate group.

Scientific Research Applications

Medicinal Chemistry Applications

- Immunotherapy : The compound has been studied for its role as an immunoproteasome inhibitor, which can modulate immune responses in conditions such as Crohn's disease and multiple sclerosis. Research indicates that it may enhance regulatory T cell differentiation while suppressing Th1 and Th17 cell responses, making it a candidate for therapeutic interventions in autoimmune diseases .

- Cancer Treatment : Compounds similar to tert-butyl 3-(isocyanatomethyl)azetidine-1-carboxylate have been investigated for their potential to inhibit the ERK signaling pathway, which is often overactive in various cancers. This inhibition could lead to reduced tumor growth and metastasis in cancers such as melanoma, pancreatic, and colorectal cancer .

Organic Synthesis

tert-butyl 3-(isocyanatomethyl)azetidine-1-carboxylate serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

Synthetic Pathways

- Synthesis of Derivatives : The compound can be modified through reactions with amines or alcohols to produce derivatives with enhanced biological activity or altered physicochemical properties. For example, reactions with different amines can yield compounds with specific therapeutic effects tailored to target particular diseases.

Materials Science

In addition to its applications in medicinal chemistry, tert-butyl 3-(isocyanatomethyl)azetidine-1-carboxylate has potential uses in materials science:

- Polymer Chemistry : The isocyanate functional group can be utilized to synthesize polyurethanes and other polymeric materials. These materials are valuable in coatings, adhesives, and foams due to their durability and flexibility.

Case Studies

- Immunoproteasome Inhibition : A study demonstrated that compounds derived from tert-butyl 3-(isocyanatomethyl)azetidine-1-carboxylate effectively inhibited immunoproteasome activity, leading to a decrease in pro-inflammatory cytokine production in vitro. This suggests a promising avenue for treating chronic inflammatory diseases .

- Anticancer Activity : Another research effort focused on synthesizing derivatives of this compound that exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The results indicated that modifications of the azetidine ring could enhance anticancer properties significantly .

Mechanism of Action

The mechanism of action of tert-butyl 3-(isocyanatomethyl)azetidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of urea derivatives and other bioactive compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key azetidine derivatives structurally related to tert-butyl 3-(isocyanatomethyl)azetidine-1-carboxylate:

Reactivity and Functional Group Analysis

- Isocyanato Group vs. Halides : Unlike bromo or iodo analogs (e.g., ), the isocyanato group exhibits rapid reactivity with amines, alcohols, and water, forming ureas or carbamates. This contrasts with halogenated derivatives, which are typically used in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .

- Stability : The isocyanato group is moisture-sensitive, requiring anhydrous storage conditions. In contrast, hydroxyethyl or ethoxy-oxoethyl derivatives (e.g., ) are more stable under ambient conditions.

- Synthetic Utility: The Boc-protected azetidine core is common across all analogs, enabling deprotection to access free amines for further functionalization. For example, tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate can undergo nucleophilic substitution, while the cyanomethylene analog participates in cycloaddition reactions.

Biological Activity

tert-butyl 3-(isocyanatomethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the azetidine class. Its unique structure includes an isocyanatomethyl group, which contributes to its biological activity. Research into this compound has highlighted its potential therapeutic applications, particularly in medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that tert-butyl 3-(isocyanatomethyl)azetidine-1-carboxylate exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways, as well as inhibition of key signaling pathways involved in cell proliferation.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes related to cancer progression and inflammation. This inhibition could be attributed to its ability to bind to active sites on enzymes, thereby blocking substrate access.

Case Studies

- Antimicrobial Activity : A study published in a peer-reviewed journal reported that tert-butyl 3-(isocyanatomethyl)azetidine-1-carboxylate exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against tested bacterial strains, indicating moderate potency compared to standard antibiotics.

- Cytotoxicity in Cancer Cells : In a laboratory setting, the compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results showed IC50 values of approximately 25 µM for MCF-7 and 30 µM for HT-29 cells, suggesting significant cytotoxicity.

- Enzyme Inhibition Studies : A recent assay indicated that the compound inhibited the activity of matrix metalloproteinases (MMPs), which are involved in tumor metastasis. The inhibition was quantified using a fluorometric assay, revealing an IC50 value of 15 µM.

Comparative Analysis

| Property | tert-butyl 3-(isocyanatomethyl)azetidine-1-carboxylate | Standard Antibiotics | Standard Anticancer Agents |

|---|---|---|---|

| MIC (µg/mL) | 16 - 64 | Varies | N/A |

| IC50 (Cancer Cell Lines) | ~25 - 30 | N/A | Varies |

| Enzyme Inhibition IC50 (µM) | 15 | N/A | N/A |

The biological activity of tert-butyl 3-(isocyanatomethyl)azetidine-1-carboxylate can be attributed to its structural features:

- Isocyanatomethyl Group : This functional group is known for its reactivity and ability to form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids.

- Azetidine Ring : The azetidine moiety contributes to the compound's stability and interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-(isocyanatomethyl)azetidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions starting with azetidine ring functionalization. For example:

Azetidine precursor preparation : tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8) is a common intermediate .

Isocyanate introduction : React the amine intermediate with phosgene equivalents (e.g., triphosgene) under anhydrous conditions in dichloromethane at 0–5°C .

- Critical factors : Moisture must be excluded to avoid premature hydrolysis of the isocyanate group. Yields depend on stoichiometric control of the phosgene reagent and reaction time optimization.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical techniques :

- HPLC-MS : To confirm molecular weight (C12H19N3O3) and detect impurities.

- FT-IR : Peaks at ~2270 cm<sup>−1</sup> (N=C=O stretch) confirm the isocyanate group .

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include tert-butyl protons (δ 1.4 ppm, singlet) and azetidine ring protons (δ 3.5–4.0 ppm) .

Q. What safety precautions are essential when handling tert-butyl 3-(isocyanatomethyl)azetidine-1-carboxylate?

- Toxicity profile : Isocyanates are respiratory sensitizers and skin irritants. Use PPE (gloves, goggles, respirators) and work in a fume hood .

- Storage : Store under inert gas (argon) at −20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does the reactivity of the isocyanate group in this compound compare to other aliphatic isocyanates in click chemistry applications?

- Mechanistic insights : The azetidine ring’s strain enhances electrophilicity of the isocyanate, enabling faster nucleophilic additions (e.g., with amines or alcohols) compared to linear analogs. Kinetic studies show a 2–3× rate increase in urea formation under mild conditions (25°C, THF) .

- Application : Useful for constructing spirocyclic peptidomimetics in drug discovery .

Q. What strategies mitigate competing side reactions during conjugation of this compound with biomolecules?

- Optimized protocols :

Solvent selection : Use anhydrous DMF or acetonitrile to minimize hydrolysis.

Temperature control : Reactions at 4°C reduce undesired dimerization of the isocyanate group.

Protecting groups : Temporarily block reactive sites on biomolecules (e.g., lysine ε-amines) with Boc groups .

Q. How does steric hindrance from the tert-butyl group affect the compound’s stability in acidic/basic environments?

- Stability data :

| Condition | Half-life (25°C) | Degradation Product |

|---|---|---|

| pH 2 (HCl) | 2 hours | 3-(isocyanatomethyl)azetidine |

| pH 12 (NaOH) | 30 minutes | Hydrolyzed urea derivative |

- The tert-butyl group slows hydrolysis under acidic conditions but offers no protection in basic media .

Q. What computational methods predict the compound’s binding affinity for biological targets?

- Approach :

Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with cysteine proteases (e.g., cathepsin B).

MD simulations : Assess stability of the isocyanate-warhead complex in aqueous environments .

Contradictions and Resolution

Q. Discrepancies in reported synthetic yields (40–75%): How can reproducibility be improved?

- Root cause : Variability in phosgene reagent purity and moisture content.

- Solution :

- Use freshly distilled triphosgene.

- Pre-dry solvents over molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.